molecular formula C47H74O17 B1259071 Salzmannianoside A

Salzmannianoside A

Cat. No.: B1259071
M. Wt: 911.1 g/mol
InChI Key: SKHHYJVYSRMYHD-YDIXZRNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salzmannianoside A is a triterpenoid saponin isolated from Serjania salzmanniana (Sapindaceae), a plant species studied for its bioactive secondary metabolites. Structurally, it is characterized as 3-O-([β-D-glucopyranosyl-(1→4)]-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl)gypsogenin, featuring gypsogenin as its aglycone core linked to a branched trisaccharide moiety . This compound exhibits notable antifungal activity against human pathogenic fungi, including Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) reported in the range of 70–250 µg mL⁻¹ depending on the fungal strain . Additionally, this compound demonstrates molluscicidal activity against Biomphalaria glabrata (a schistosomiasis vector), with efficacy dependent on concentration, achieving 70–100% mortality at 10 ppm . Its bioactivity is attributed to the amphiphilic nature of saponins, which disrupt microbial and cellular membranes.

Properties

Molecular Formula

C47H74O17

Molecular Weight

911.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C47H74O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,21-22,24-40,48,50-56H,9-20H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1

InChI Key

SKHHYJVYSRMYHD-YDIXZRNLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Salzmannianoside A belongs to a broader class of triterpenoid saponins with structural and functional analogs. Below is a detailed comparison with three closely related compounds: Salzmannianoside B, Pulsatilla Saponin D, and Hederacolchiside A1.

Table 1: Comparative Analysis of this compound and Analogous Saponins

Compound Source Aglycone Glycosylation Pattern Biological Activity Key Differences
This compound Serjania salzmanniana Gypsogenin 3-O-([β-D-Glc-(1→4)]-[α-L-Rha-(1→2)]-α-L-Ara) Antifungal (MIC: 70–250 µg mL⁻¹ vs. C. albicans, C. neoformans); molluscicidal (70–100% mortality at 10 ppm) Unique gypsogenin core; rhamnose-glucose-arabinose branching.
Salzmannianoside B Serjania salzmanniana Hederagenin 3-O-([β-D-Glc-(1→4)]-[α-L-Rha-(1→3)]-α-L-Rha-(1→2)-α-L-Ara) Antifungal (comparable MIC range to A); weaker molluscicidal activity (time-dependent) Hederagenin aglycone; additional rhamnose residue in glycosyl chain.
Pulsatilla Saponin D Serjania marginata Oleanolic acid 3-O-([β-D-Glc-(1→2)]-α-L-Ara) Antifungal (MIC: 75–150 µg mL⁻¹ vs. C. tropicalis); potent molluscicidal (superior to this compound) Oleanolic acid core; simpler glycosylation (glucose-arabinose).
Hederacolchiside A1 Serjania marginata Hederagenin 3-O-([β-D-Glc-(1→6)]-[α-L-Rha-(1→2)]-β-D-Glc) Antioxidant and antifungal (specific MICs not reported); structurally distinct sugar linkages Glucose-rhamnose-glucose branching; hederagenin core.

Structural and Functional Insights

Aglycone Influence: Gypsogenin (this compound) vs. Hederagenin (Salzmannianoside B, Hederacolchiside A1): Gypsogenin lacks the hydroxyl group at C-23 present in hederagenin, which may reduce polarity and alter membrane interaction dynamics . Oleanolic acid (Pulsatilla Saponin D) has a planar structure with a C-28 carboxyl group, enhancing solubility and bioactivity against C. tropicalis .

Glycosylation Patterns: The α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl motif in this compound is critical for antifungal activity. Replacement with α-L-rhamnopyranosyl-(1→3) in Salzmannianoside B reduces potency against C. glabrata . Simpler glycosylation (e.g., Pulsatilla Saponin D) correlates with stronger molluscicidal effects but narrower antifungal spectra .

Bioactivity Profiles: this compound and B share antifungal targets but differ in kinetics (A is concentration-dependent; B is time-dependent) . Pulsatilla Saponin D’s oleanolic acid core enhances membrane disruption, explaining its superior molluscicidal activity despite weaker antifungal performance .

Q & A

Q. How can multi-omics integration enhance understanding of this compound’s biosynthesis pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq of biosynthetic tissues), proteomics (MS-based enzyme identification), and metabolomics (GNPS molecular networking). Use correlation networks (e.g., WGCNA) to link gene clusters with metabolite abundance. Validate via heterologous expression in E. coli or yeast .

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